Lorlatinib is a macrocyclic molecule classified as a third-generation anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1, receptor tyrosine kinase (ROS1) inhibitor. [, , , , , ] It plays a crucial role in cancer research, particularly in the development of targeted therapies for ALK- and ROS1-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , ] Lorlatinib's potent and selective inhibition of ALK and ROS1 makes it a valuable tool for investigating the biological roles of these kinases in both normal and disease states. [, , , , , , ]
Lorlatinib's molecular structure is characterized by a macrocyclic ring system incorporating key pharmacophores responsible for binding to ALK and ROS1 kinases. [, , , , ] Specific structural features, such as the macrocyclic scaffold and strategically positioned functional groups, contribute to lorlatinib's high affinity and selectivity for these target kinases. [, , , , ]
Lorlatinib exerts its therapeutic effects by binding to and inhibiting the kinase activity of ALK and ROS1. [, , , , , , ] It acts as an ATP-competitive inhibitor, preventing ATP binding and subsequent phosphorylation of downstream substrates involved in cell signaling pathways that drive tumor growth and progression. [, , , , , , ] Lorlatinib is particularly effective against a broad spectrum of ALK and ROS1 mutations that confer resistance to earlier generations of ALK and ROS1 inhibitors. [, , , , , , ]
Lorlatinib has demonstrated significant clinical efficacy in treating patients with ALK- and ROS1-positive NSCLC, including those with brain metastases and those who have developed resistance to previous ALK and ROS1 inhibitors. [, , , , , , , , , , ] Preclinical studies have also shown that lorlatinib exhibits activity against a range of other ALK-driven cancers, including anaplastic large cell lymphoma (ALCL) and neuroblastoma. [, , , , ]
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 3506-17-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: